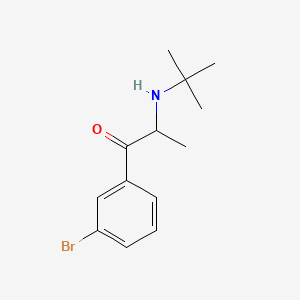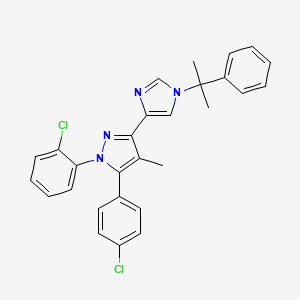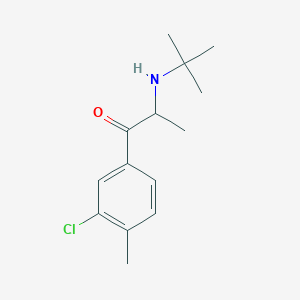![molecular formula C42H44Cl2N6O2S B10791216 4-Chloro-N-{[3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazolyl]-[7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptylamino]-methylene}benzenesulfonamide](/img/structure/B10791216.png)
4-Chloro-N-{[3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazolyl]-[7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptylamino]-methylene}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-{[3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazolyl]-[7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptylamino]-methylene}benzenesulfonamide is a complex organic compound that features a combination of chloro, phenyl, pyrazolyl, acridinyl, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-{[3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazolyl]-[7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptylamino]-methylene}benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 4-chlorophenylhydrazine and 4-chlorobenzaldehyde, which undergo condensation reactions to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product. The use of catalysts and solvents is carefully controlled to ensure efficient synthesis and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-{[3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazolyl]-[7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptylamino]-methylene}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve desired transformations .
Major Products
Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
4-Chloro-N-{[3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazolyl]-[7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptylamino]-methylene}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Chloro-N-{[3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazolyl]-[7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptylamino]-methylene}benzenesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylboronic acid: Shares the chloro and phenyl groups but differs in its boronic acid functionality.
4-Chlorophenol: Contains the chloro and phenyl groups but lacks the complex pyrazolyl and acridinyl structures.
4-Chlorothiophenol: Similar in having the chloro and phenyl groups but includes a thiol group instead of the sulfonamide.
Uniqueness
4-Chloro-N-{[3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazolyl]-[7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptylamino]-methylene}benzenesulfonamide is unique due to its multi-functional structure, which allows it to participate in diverse chemical reactions and exhibit a broad range of biological activities. This complexity makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C42H44Cl2N6O2S |
|---|---|
Molecular Weight |
767.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-4-phenyl-N'-[7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptyl]-3,4-dihydropyrazole-2-carboximidamide |
InChI |
InChI=1S/C42H44Cl2N6O2S/c43-32-21-19-31(20-22-32)40-37(30-13-5-4-6-14-30)29-50(48-40)42(49-53(51,52)34-25-23-33(44)24-26-34)46-28-12-3-1-2-11-27-45-41-35-15-7-9-17-38(35)47-39-18-10-8-16-36(39)41/h4-7,9,13-15,17,19-26,37H,1-3,8,10-12,16,18,27-29H2,(H,45,47)(H,46,49) |
InChI Key |
REGUYCWTBDAZDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCN=C(NS(=O)(=O)C4=CC=C(C=C4)Cl)N5CC(C(=N5)C6=CC=C(C=C6)Cl)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Methylphenyl)butyl]-alpha,alpha-diphenyl-4-piperdine-methanol](/img/structure/B10791134.png)



![7-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B10791153.png)

![(3S)-3-((3-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)propylamino)methyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one](/img/structure/B10791160.png)
![(3S)-3-((2-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)ethylamino)methyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one hydrochloride](/img/structure/B10791161.png)
![(3S)-3-(((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methylamino)methyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one](/img/structure/B10791164.png)





